Tripelennamine Exhibits 186-Fold Selectivity for H1 Receptors Over Muscarinic Receptors
Tripelennamine demonstrates high affinity for the histamine H1 receptor with a Ki of 7 nM, and a significantly lower affinity for muscarinic acetylcholine receptors (mAChRs) with a Ki of 1,300 nM . This contrasts with promethazine, which has a high affinity for both H1 (Ki = 0.98 nM) and mAChRs (Ki = 5-38 nM) . The 186-fold selectivity for H1 over mAChRs for tripelennamine indicates a more targeted antihistaminergic action with reduced potential for off-target anticholinergic effects, a key differentiator from promethazine and similar compounds with high muscarinic affinity [REFS-1, REFS-2].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | H1 Ki = 7 nM; mAChR Ki = 1,300 nM; Selectivity Ratio (mAChR/H1) = 186 |
| Comparator Or Baseline | Promethazine: H1 Ki = 0.98 nM; mAChR Ki = 5-38 nM; Selectivity Ratio (mAChR/H1) ≈ 5-39 |
| Quantified Difference | Tripelennamine is approximately 4.7- to 37-fold more selective for H1 over mAChR compared to promethazine based on the ratio of Ki values. |
| Conditions | Receptor binding assays using radioligands; human recombinant receptors for H1 and rat brain tissue for mAChR. |
Why This Matters
This quantitative selectivity data is crucial for researchers designing experiments where minimizing anticholinergic interference is a priority, or for formulators seeking to reduce the risk of anticholinergic side effects in a final product.
- [1] Promethazine (hydrochloride) product information. (2024). Bertin Bioreagent. Retrieved from https://www.bertin-bioreagent.com/promethazine-hydrochloride View Source
